2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic compound with a molecular formula of C31H27N3O4S2 and a molecular weight of 569.707 g/mol . This compound is part of a class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid . This intermediate is then subjected to S-alkylation using appropriate alkylating agents under microwave-induced conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or amines can replace the sulfur atom.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide include:
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide : This compound has an ethoxy group instead of a methoxy group, which can influence its chemical properties and biological activities .
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazolinone core structure but differs in the substituents attached to the sulfur atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C29H23N3O4S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C29H23N3O4S/c1-35-22-17-13-21(14-18-22)32-28(34)25-9-5-6-10-26(25)31-29(32)37-19-27(33)30-20-11-15-24(16-12-20)36-23-7-3-2-4-8-23/h2-18H,19H2,1H3,(H,30,33) |
InChI Key |
UZOGDQVIDGFYKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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